Adenosine A2 Receptor Potentiation: Direct Functional Antagonism vs. Cinnarizine in Canine Vertebral Vasculature
In a direct head-to-head comparative study in anesthetized dogs, cinpropazide (cinepazide) at 30 mg/kg i.v. potentiated the vertebral vasodilator response to intravertebral adenosine and cyclic AMP, whereas cinnarizine at 3 mg/kg i.v. reduced their vasodilator effects [1]. This functional antagonism at the adenosine pathway level is a qualitative mechanistic differentiator: cinepazide enhances adenosine-mediated vasodilation while cinnarizine suppresses it.
| Evidence Dimension | Modulation of adenosine/cAMP-induced vertebral vasodilation |
|---|---|
| Target Compound Data | Cinepazide 30 mg/kg i.v. potentiated vertebral vasodilator response to intravertebral adenosine and cyclic AMP |
| Comparator Or Baseline | Cinnarizine 3 mg/kg i.v. reduced vertebral vasodilator response to adenosine and cyclic AMP |
| Quantified Difference | Qualitative functional antagonism: potentiation vs. suppression; cinepazide effect partially inhibited by aminophylline but not autonomic antagonists; cinnarizine effect unmodified by autonomic antagonists |
| Conditions | Anesthetized dog model; vertebral blood flow measurement via intravertebral adenosine and cAMP administration |
Why This Matters
This provides a mechanistic basis for therapeutic differentiation: adenosine A2 potentiation is a property absent from pure calcium blockers, meaning cinpropazide maleate cannot be functionally substituted by cinnarizine or dihydropyridine calcium antagonists without loss of this vasodilatory amplification mechanism.
- [1] Akashi A, et al. Cardiovascular pharmacology of cinepazide, a new cerebral vasodilator. Nihon Yakurigaku Zasshi. 1979 Jul;75(5):507-16. doi:10.1254/fpj.75.507. PMID: 540882. View Source
